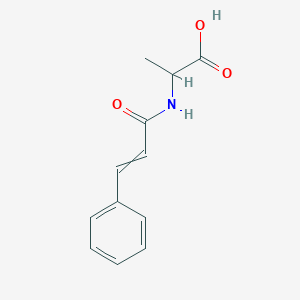

2-(4-Methylphenoxy)propylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed reactions, etherification, and reduction processes. For instance, 4-(4-methylphenoxy)benzylamine was synthesized through etherification and reduction, starting from p-chlorobenzonitrile and p-cresol . This method could potentially be adapted for the synthesis of 2-(4-Methylphenoxy)propylamine by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Methylphenoxy)propylamine has been determined using X-ray diffraction techniques. For example, the structure of 2,4-diacetyl-3-(2-chlorophenyl)-5-hydroxy-5-methyl-N-(4-methylphenyl)-1-cyclohexenylamine was described, highlighting the presence of intramolecular hydrogen bonds . These structural insights can be valuable when considering the molecular structure of 2-(4-Methylphenoxy)propylamine.

Chemical Reactions Analysis

The chemical reactions involving compounds with structures related to 2-(4-Methylphenoxy)propylamine include multiple arylation processes, as seen in the reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides . Understanding these reactions can help predict the reactivity and possible transformations of 2-(4-Methylphenoxy)propylamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-(4-Methylphenoxy)propylamine can be inferred from studies on similar molecules. For instance, the electronic structure, cocrystallization, and intramolecular proton transfer of tautomers were investigated, providing information on the electronic and optical properties, which are essential for understanding the behavior of 2-(4-Methylphenoxy)propylamine . Additionally, the synthesis and biological evaluation of 1-(aryloxy)-2-propanolamines and related compounds provide insights into the bioactivity that could be relevant for 2-(4-Methylphenoxy)propylamine .

Aplicaciones Científicas De Investigación

Specific Scientific Field

This falls under the field of Organic Chemistry and Medicinal Chemistry .

Summary of the Application

“2-(4-Methylphenoxy)propylamine” can be used in the synthesis of novel compounds. For instance, it has been used in the synthesis of a novel cooling agent, 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide .

Results or Outcomes

The novel cooling agent synthesized using “2-(4-Methylphenoxy)propylamine” underwent a toxicological evaluation for the purpose of assessing its safety for use in food and beverage applications .

Use in Agriculture

Specific Scientific Field

This falls under the field of Agriculture and Herbicide Research .

Summary of the Application

A chloro-substituted analog of creasin, tris (2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin), which is structurally similar to “2-(4-Methylphenoxy)propylamine”, has been found to be efficient as a physiologically active substance and exhibited pronounced antitumor activity .

Results or Outcomes

The chloro-substituted analog of creasin exhibited pronounced antitumor activity, opening wide prospects for its application in medicine and agriculture .

Use in Synthesis of Herbicidal Ionic Liquids

Specific Scientific Field

This falls under the field of Agricultural Chemistry .

Summary of the Application

“2-(4-Methylphenoxy)propylamine” can be used in the synthesis of herbicidal ionic liquids. For instance, it has been used in the synthesis of ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation .

Results or Outcomes

The herbicidal activity of the compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .

Use in Chemical Industry

Specific Scientific Field

This falls under the field of Industrial Chemistry .

Summary of the Application

“2-(4-Methylphenoxy)propylamine” can be used in the chemical industry for the synthesis of various other chemicals .

Results or Outcomes

Safety And Hazards

The safety information for “2-(4-Methylphenoxy)propylamine” indicates that it may be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

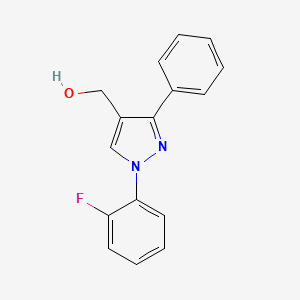

2-(4-methylphenoxy)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-3-5-10(6-4-8)12-9(2)7-11/h3-6,9H,7,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSYYRNCFQQPQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396821 |

Source

|

| Record name | 2-(4-Methylphenoxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylphenoxy)propylamine | |

CAS RN |

6440-97-7 |

Source

|

| Record name | 2-(4-Methylphenoxy)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6440-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methylphenoxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1334298.png)

![(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)-2-propenenitrile](/img/structure/B1334302.png)

![4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1334307.png)

![(4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B1334310.png)

![1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane](/img/structure/B1334322.png)